8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine is a heterocyclic compound that incorporates phosphorus and nitrogen atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-2,3-diamine with phosphorus trichloride, followed by methylation . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms in the ring can be targeted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted diazaphospholes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes . Its unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine: Similar in structure but with a different methyl group position.
3-Methoxycarbonyl-[1,4,2]diazaphospholo[4,5-a]pyridine: Contains a methoxycarbonyl group instead of a methyl group.
Uniqueness
8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
166333-04-6 |
---|---|
Molekularformel |
C7H7N2P |
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
8-methyl-[1,4,2]diazaphospholo[4,5-a]pyridine |
InChI |
InChI=1S/C7H7N2P/c1-6-3-2-4-9-5-10-8-7(6)9/h2-5H,1H3 |
InChI-Schlüssel |
CJWQBNNYKAFXRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NP=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.